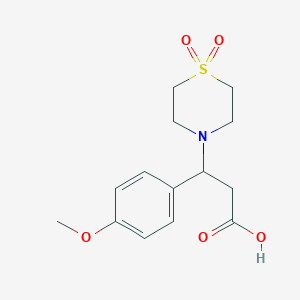

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5S/c1-20-12-4-2-11(3-5-12)13(10-14(16)17)15-6-8-21(18,19)9-7-15/h2-5,13H,6-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMZKCALBIDFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazinane ring.

Introduction of the Sulfone Group: The sulfone group is introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Attachment of the Methoxyphenyl Group: This step involves the coupling of the methoxyphenyl group to the thiazinane ring, often using palladium-catalyzed cross-coupling reactions.

Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfone group to a sulfide or thiol group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield sulfides or thiols.

Scientific Research Applications

Pharmaceutical Development

The compound is being explored for its pharmacological properties, particularly in the development of new drugs targeting metabolic disorders. Research indicates that derivatives of propanoic acids can influence lipid metabolism and insulin sensitivity, which are crucial for managing conditions like obesity and diabetes .

Case Study : A study demonstrated that related compounds can modulate gut microbiota, leading to improved metabolic health in animal models. This suggests that 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid could be similarly beneficial .

Biochemical Analysis

The compound's ability to interact with various biomolecules makes it a useful tool in biochemical assays. It can serve as a probe to study enzyme activities or as a standard in analytical chemistry for quantifying other related compounds.

Data Table: Biochemical Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

| pH Range | Neutral (pH 7) |

Environmental Studies

The compound is also being investigated for its potential role in environmental chemistry. Its interactions with pollutants and its degradation products may provide insights into bioremediation strategies.

Research Insight : Studies have shown that thiazine derivatives can bind to heavy metals, suggesting potential applications in detoxifying contaminated environments.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfone group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may also contribute to the compound’s biological activity by interacting with cellular receptors.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 439096-86-3

- Molecular Formula: C₁₄H₁₉NO₅S

- Molecular Weight : 313.37 g/mol

- Purity : ≥97% (HPLC) .

This compound features a 1,1-dioxo-1λ⁶,4-thiazinan-4-yl moiety linked to a 4-methoxyphenyl-substituted propanoic acid backbone. It is manufactured as a high-purity active pharmaceutical ingredient (API) intermediate under ISO-certified processes, emphasizing its role in drug development .

Comparison with Structural Analogs

Substituted Aromatic Group Variants

Compounds with structural similarities often differ in aromatic substituents, influencing physicochemical and biological properties.

Key Observations :

Heterocyclic Core Modifications

Variations in the heterocyclic moiety significantly alter reactivity and bioactivity.

Key Observations :

- The thiazinan sulfone core in the target compound offers superior stability over benzothiazole or thiazolidinone derivatives, which may degrade under oxidative conditions .

- Thione-containing analogs (e.g., ) show distinct IR profiles (C=S stretch at ~1250 cm⁻¹), useful for spectroscopic differentiation .

Key Observations :

- The target compound’s role as an API intermediate contrasts with analogs like 4w (), which are bioactive but synthesized in lower yields (86% vs. ≥97% purity for the target) .

- Antimicrobial propanoic acid derivatives () lack the thiazinan sulfone group, highlighting the target’s unique structural niche .

Biological Activity

3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing on diverse scientific sources.

- Molecular Formula: C14H19NO5S

- Molecular Weight: 319.38 g/mol

- CAS Number: 477858-37-0

- Purity: >95%

- Melting Point: 187-189 °C

The biological activity of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid is primarily attributed to its interaction with various biological targets. It has been noted for its potential role as an inhibitor in enzymatic pathways related to inflammation and cellular signaling.

Key Mechanisms:

- Inhibition of Cyclooxygenase (COX) Enzymes: The compound may inhibit COX enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammatory responses.

- Antioxidant Activity: Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Antitumor Activity

Several studies have indicated that the compound exhibits antitumor properties. For instance:

- In vitro Studies: The compound has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 10 | Apoptosis induction |

| A549 (Lung) | 15 | Cell cycle arrest |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory effects:

- Animal Models: In models of induced inflammation, treatment with the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of 3-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid demonstrated its ability to inhibit tumor growth in xenograft models. The results indicated a dose-dependent reduction in tumor size compared to control groups.

Study 2: Inflammatory Response Modulation

In a controlled experiment involving rats with induced arthritis, administration of the compound led to a marked decrease in joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,1-Dioxo-1λ⁶,4-thiazinan-4-yl)-3-(4-methoxyphenyl)propanoic acid?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example, analogous compounds with methoxyphenyl groups are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. Key steps include:

- Activation of intermediates using reagents like n-BuLi at low temperatures (-78°C) to ensure regioselectivity .

- Use of protecting groups (e.g., methoxyphenyl moieties) to prevent unwanted side reactions during coupling steps .

- Final purification via column chromatography or recrystallization, monitored by TLC and characterized by NMR (¹H, ¹³C) and mass spectrometry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming the methoxyphenyl substituent (δ ~3.8 ppm for OCH₃) and thiazinane ring protons (δ 2.5–4.0 ppm for SO₂ and CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfonyl and propanoic acid moieties .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S=O stretch at ~1150–1300 cm⁻¹) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Preliminary studies on structurally similar thiazinane derivatives suggest:

- Antimicrobial Activity : Tested via microbroth dilution assays against Gram-positive/negative bacteria, with MIC values compared to standard drugs .

- Enzyme Inhibition : Evaluated using kinetic assays (e.g., COX-2 or protease inhibition) to determine IC₅₀ values .

- Cytotoxicity : Screened against cancer cell lines (e.g., MTT assay) to assess selectivity indices .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

- Methodological Answer :

- Reaction Optimization : Use design of experiments (DoE) to test variables like temperature (-78°C vs. -23°C), solvent polarity (DCM vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions) .

- Purification Strategies : Employ orthogonal techniques (e.g., size-exclusion chromatography followed by reverse-phase HPLC) to isolate diastereomers or remove byproducts .

- Yield Improvement : Pre-activate intermediates (e.g., Swern oxidation for aldehyde generation) to reduce side reactions .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for confirming stereochemistry .

- X-ray Crystallography : Provides definitive structural confirmation if crystalline material is obtainable .

- Dynamic NMR : Detects conformational equilibria or rotamers in the thiazinane ring by variable-temperature studies .

Q. What is the proposed mechanism of action for its biological activity?

- Methodological Answer :

- Target Identification : Use pull-down assays with biotinylated derivatives or SPR to identify binding partners (e.g., kinases, GPCRs) .

- Pathway Analysis : Transcriptomic/proteomic profiling (RNA-seq, SILAC) to map affected pathways (e.g., NF-κB or MAPK) .

- Mutagenesis Studies : Validate target engagement by testing activity against mutant proteins (e.g., catalytic site mutations) .

Q. How do structural modifications (e.g., thiazinane vs. thiazolidinone) impact pharmacological properties?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-methoxyphenyl with thienyl) and evaluate changes in potency, solubility, and metabolic stability .

- Computational Modeling : Docking studies (AutoDock, Schrödinger) to predict binding affinity differences due to ring size or sulfonyl group placement .

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability, microsomal stability) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.